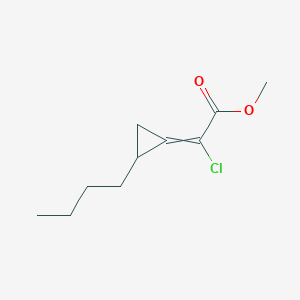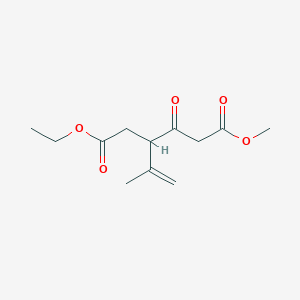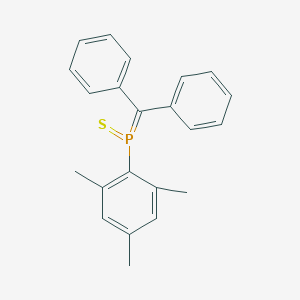
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties. It is often used in coordination complexes and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione typically involves the reaction of diphenylmethane with 2,4,6-trimethylphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives.
科学的研究の応用
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form various metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism by which (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone
- (Diphenylmethylidene)(2,4,6-trimethylphenyl)phosphane–platinum (3/1)
Uniqueness
What sets (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanethione apart from similar compounds is its unique structure, which allows it to form stable complexes with various metals. This property makes it particularly valuable in coordination chemistry and industrial applications.
特性
CAS番号 |
89982-81-0 |
|---|---|
分子式 |
C22H21PS |
分子量 |
348.4 g/mol |
InChI |
InChI=1S/C22H21PS/c1-16-14-17(2)21(18(3)15-16)23(24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChIキー |
BLOBIKBQLNALGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
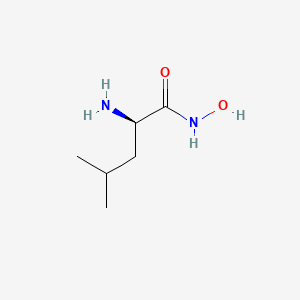
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)

![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
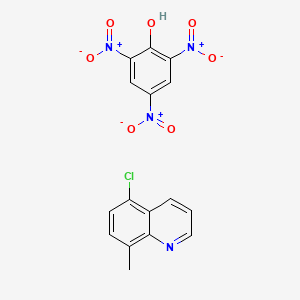
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
